molecular formula C14H14O B147425 1-Ethoxy-4-phenylbenzene CAS No. 613-40-1

1-Ethoxy-4-phenylbenzene

Cat. No. B147425
CAS RN: 613-40-1
M. Wt: 198.26 g/mol
InChI Key: QRYTXFUBAZNNBP-UHFFFAOYSA-N
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Description

“1-Ethoxy-4-phenylbenzene” is a chemical compound with the molecular formula C14H14O . It is also known as "Benzene, 1-ethenyl-4-phenoxy-" .


Synthesis Analysis

The synthesis of benzene derivatives like “1-Ethoxy-4-phenylbenzene” often involves electrophilic aromatic substitution . The process typically involves two reactions: acylation and bromination . The order of these reactions can change the products produced . For instance, the acylation puts a meta director on the benzene ring, which means the acylation needs to come first .


Molecular Structure Analysis

The molecular structure of “1-Ethoxy-4-phenylbenzene” consists of a benzene ring with an ethoxy group (C2H5O-) and a phenyl group (C6H5) attached . The molecular weight of this compound is 196.2445 .


Chemical Reactions Analysis

Benzene, the base molecule in “1-Ethoxy-4-phenylbenzene”, can undergo electrophilic aromatic substitution because aromaticity is maintained . This involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .

Safety And Hazards

While specific safety and hazard information for “1-Ethoxy-4-phenylbenzene” is not available in the search results, it’s important to handle all chemical compounds with care and use appropriate safety measures, such as wearing protective gloves and eyewear, and working in a well-ventilated area .

Future Directions

The future directions in the study of “1-Ethoxy-4-phenylbenzene” and similar compounds could involve further exploration of their synthesis methods , as well as their potential applications in various fields such as medicine or materials science . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .

properties

IUPAC Name

1-ethoxy-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-2-15-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYTXFUBAZNNBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276055
Record name 4-Ethoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxy-4-phenylbenzene

CAS RN

613-40-1
Record name 4-Ethoxy-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1, 4-ethoxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8718
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Ethoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Iodoethane (68.7 g, 35,57 mL, 440.6 mmol) was added to a suspension of 50 g (170.2 mmol) of 4-hydroxy-1,1′-biphenyl and 40.6 g (293.75 mmol) K2CO3 in 600 mL acetone. The resulting reaction mixture was stirred under reflux for 16 hours. After cooling to room temperature the acetone was removed under reduced pressure, the residue was dissolved in ethyl acetate and extracted with water. The aqueous layers where extracted 3 times with ethyl acetate, the combined organic phases dried (Na2SO4) and evaporated to yield 56 g of the desired compound as a colorless solid.
Quantity
68.7 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
40.6 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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